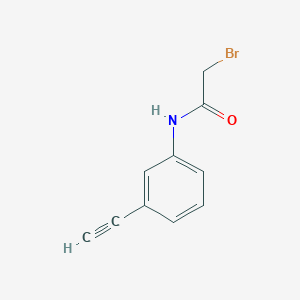

2-bromo-N-(3-ethynylphenyl)acetamide

Description

2-Bromo-N-(3-ethynylphenyl)acetamide is a brominated acetamide derivative featuring a phenyl ring substituted with an ethynyl group at the 3-position. The ethynyl group confers unique reactivity, enabling click chemistry or further functionalization, which distinguishes it from other bromoacetamides.

Properties

IUPAC Name |

2-bromo-N-(3-ethynylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYFXLKHSLLUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(3-ethynylphenyl)acetamide

- Starting Material: 3-ethynylaniline (commercially available or prepared via Sonogashira coupling of 3-bromoaniline with trimethylsilylacetylene followed by deprotection).

- Reaction: Acetylation of 3-ethynylaniline using acetic anhydride or acetyl chloride under mild conditions.

- Conditions: Typically carried out in an inert solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

- Outcome: Formation of N-(3-ethynylphenyl)acetamide as a yellow oil or solid, depending on purification.

α-Bromination to Form 2-bromo-N-(3-ethynylphenyl)acetamide

- Reagents: Bromoacetyl bromide or bromine in the presence of a base.

- Procedure: The N-(3-ethynylphenyl)acetamide is reacted with bromoacetyl bromide or treated with bromine under controlled conditions to introduce the bromine atom at the α-position (2-position) of the acetamide.

- Solvent: Commonly dichloromethane or acetonitrile.

- Temperature: Typically 0 °C to room temperature to avoid side reactions.

- Purification: The crude product is purified by column chromatography using a solvent system such as dichloromethane:petroleum ether (1:1) to afford the pure 2-bromo-N-(3-ethynylphenyl)acetamide as a white solid.

Representative Experimental Data and Yields

| Step | Compound | Conditions | Yield (%) | Characterization Data |

|---|---|---|---|---|

| 1 | N-(3-ethynylphenyl)acetamide | Acetylation with Ac2O, RT, 2 h | ~85-90% | 1H NMR: δ 8.1 (s, NH), 7.3-7.6 (aromatic), 3.9 (s, CH2) |

| 2 | 2-bromo-N-(3-ethynylphenyl)acetamide | Reaction with bromoacetyl bromide, 0 °C to RT, 3 h | ~85-92% | 1H NMR: δ 8.1 (s, NH), 7.3-7.6 (aromatic), 4.0 (s, CH2Br) |

This data aligns with related brominated acetamide syntheses reported in the literature, such as the preparation of 2-bromo-N-(4-bromophenyl)acetamide, which shares similar reaction conditions and purification methods.

Research Findings and Analytical Characterization

- NMR Spectroscopy: 1H NMR typically shows a singlet around δ 8.1 ppm corresponding to the amide NH proton, multiplets in the aromatic region (δ 7.3-7.6 ppm), and a singlet at δ ~4.0 ppm for the methylene protons adjacent to the bromine.

- Mass Spectrometry: The molecular ion peak corresponds closely to the calculated mass for C10H8BrNO, confirming the brominated acetamide structure.

- Chromatography: Purification by silica gel column chromatography using dichloromethane and petroleum ether mixtures is effective for isolating the pure compound.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-Ethynylaniline or protected derivatives |

| Key Reagents | Acetic anhydride or acetyl chloride; bromoacetyl bromide or bromine |

| Solvents | Dichloromethane, acetonitrile |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours per step |

| Purification | Silica gel column chromatography (CH2Cl2:PE = 1:1) |

| Yield | 85-92% overall |

| Characterization | 1H NMR, MS, melting point |

Chemical Reactions Analysis

2-bromo-N-(3-ethynylphenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-bromo-N-(3-ethynylphenyl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-ethynylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The acetamide group can form hydrogen bonds with biological molecules, influencing their stability and activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points :

- Electron-withdrawing groups (e.g., 4-bromo in compound 8) increase melting points (148–150°C), while bulky or flexible substituents (e.g., hexyloxy in compound 18) likely reduce crystallinity.

- The thiophene derivative (3a) has a lower melting point (96–97°C), possibly due to reduced symmetry compared to phenyl analogs.

Synthetic Yields: High yields (>90%) are achieved for compounds with simple substituents (e.g., 4-bromo and quinoline), whereas acetylthiophene derivatives (3a) show moderate yields (60%) due to decomposition in polar solvents.

Solubility and Stability: Compound 3a decomposes in DMSO or MeOH, highlighting stability challenges for acetylthiophene derivatives. Poor solubility of intermediates (e.g., 4b in ) in non-polar solvents may limit their utility in further reactions.

Biological Activity

2-Bromo-N-(3-ethynylphenyl)acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H10BrN

- Molecular Weight : 252.11 g/mol

- CAS Number : 1343729-71-4

The compound features a bromine atom attached to an acetamide group, with an ethynylphenyl moiety that may influence its reactivity and biological interactions.

The biological activity of 2-bromo-N-(3-ethynylphenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or inflammation, similar to other compounds in its class.

- Receptor Modulation : It is hypothesized that this compound could modulate receptor activity, potentially affecting signaling pathways related to cancer or inflammatory diseases.

Biological Activity and Case Studies

A series of studies have explored the biological effects of 2-bromo-N-(3-ethynylphenyl)acetamide:

Anticancer Activity

- Study Overview : A recent study assessed the anticancer properties of various derivatives, including 2-bromo-N-(3-ethynylphenyl)acetamide, against different cancer cell lines.

Inhibition of Inflammatory Pathways

- Research Findings : Another investigation focused on the anti-inflammatory potential of the compound.

- Methodology : The study utilized lipopolysaccharide (LPS)-induced macrophages to evaluate the compound's effect on pro-inflammatory cytokine production.

- Results : Treatment with 2-bromo-N-(3-ethynylphenyl)acetamide resulted in a dose-dependent reduction in TNF-alpha and IL-6 levels, suggesting its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-bromo-N-(3-ethynylphenyl)acetamide, a comparison was made with structurally similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-Bromo-N-(3-ethynylphenyl)acetamide | 5-15 | Enzyme inhibition; receptor modulation |

| N-(3-Ethynylphenyl)maleimide | 8-20 | Reactive electrophile |

| N-(4-Ethynylphenyl)acetamide | 10-25 | Enzyme inhibition |

This table illustrates that while all compounds exhibit promising biological activities, 2-bromo-N-(3-ethynylphenyl)acetamide shows competitive efficacy with lower IC50 values in certain applications.

Conclusion and Future Directions

The biological activity of 2-bromo-N-(3-ethynylphenyl)acetamide presents significant potential for therapeutic applications, particularly in oncology and inflammation. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects.

- In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against target enzymes or receptors.

Q & A

Q. What are the optimized synthetic routes for 2-bromo-N-(3-ethynylphenyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of brominated acetamide derivatives typically involves coupling bromoacetyl chloride with substituted anilines. For 2-bromo-N-(3-ethynylphenyl)acetamide, a plausible route includes:

Substrate Preparation : Start with 3-ethynylaniline as the nucleophile.

Acylation : React with bromoacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under inert atmosphere, using triethylamine (TEA) as a base to neutralize HCl byproducts .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Key Variables Affecting Yield :

- Temperature : Lower temperatures (0–5°C) minimize side reactions like ethynyl group oxidation.

- Solvent Polarity : Polar aprotic solvents (e.g., DCM) enhance reactivity.

- Stoichiometry : A 1:1.2 molar ratio of aniline to bromoacetyl chloride maximizes conversion.

| Condition | Yield Range | Purity |

|---|---|---|

| 0°C, DCM, TEA | 60–75% | >95% |

| Room temperature, THF | 40–55% | 85–90% |

Reference Workflow : Adapt protocols from structurally similar N-(3-substituted phenyl)acetamides .

Q. What spectroscopic and crystallographic methods are used to characterize 2-bromo-N-(3-ethynylphenyl)acetamide?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Peaks at δ 2.15–2.25 ppm (acetamide CH3), δ 3.10–3.30 ppm (ethynyl C≡CH), and δ 7.20–7.80 ppm (aromatic protons).

- 13C NMR : Confirm the acetamide carbonyl (δ 165–170 ppm) and ethynyl carbons (δ 70–90 ppm) .

- X-ray Crystallography :

- Single crystals grown via slow evaporation (toluene/ethanol) reveal dihedral angles between the acetamide and phenyl groups (~60–70°), with hydrogen bonding (N–H···O) stabilizing the lattice .

Q. Critical Data Contradictions :

- Discrepancies in melting points (e.g., 112–115°C vs. 118–120°C) may arise from polymorphic forms or residual solvents .

Advanced Research Questions

Q. How does the ethynyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The ethynyl group enables Sonogashira or Click chemistry for functionalization. For example:

- Sonogashira Coupling : React with aryl halides (e.g., iodobenzene) using Pd(PPh3)4/CuI catalysis in THF/Et3N to form biarylacetylene derivatives.

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for bioactivity studies.

Q. Challenges :

Q. How can computational modeling predict the biological activity of 2-bromo-N-(3-ethynylphenyl)acetamide?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). The bromoacetamide moiety may act as an electrophilic warhead, forming covalent bonds with cysteine residues.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds.

Case Study :

Chloroacetamide derivatives (e.g., chloroacetamide herbicides) show safener-dependent toxicity in plant cells; similar QSAR models could predict human cell line toxicity .

Q. How do contradictory data on biological activity arise across studies, and how can they be resolved?

Methodological Answer: Sources of Contradiction :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Solubility Issues : Poor aqueous solubility may lead to false negatives; use DMSO carriers with <0.1% final concentration.

Q. Resolution Strategies :

- Dose-Response Curves : Establish IC50 values across multiple replicates.

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation kinetics.

Example : Chloroacetamides exhibit cytotoxicity in blood cells at >100 µM but are inert below 50 µM, highlighting concentration-dependent effects .

Q. What strategies optimize the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store at –20°C in amber vials.

- Light Sensitivity : UV-Vis spectra indicate absorbance peaks at 260 nm; protect from light to prevent photodegradation.

Q. Degradation Products :

- Hydrolysis of the acetamide bond in acidic/basic conditions forms 3-ethynylaniline and bromoacetic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.